molecular formula C8H13N3O3S2 B1491832 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide CAS No. 2098134-19-9

2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide

Cat. No.: B1491832
CAS No.: 2098134-19-9
M. Wt: 263.3 g/mol
InChI Key: JJFHGANHCVYVFX-UHFFFAOYSA-N
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Description

2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide ( 2098134-19-9) is a synthetic organic compound with a molecular formula of C8H13N3O3S2 and a molecular weight of 263.34 g/mol . This chemical features a thiazole ring core, which is substituted with an amino group and a sulfonamide functionality. The sulfonamide group is further functionalized with a (tetrahydrofuran-2-yl)methyl moiety, making this molecule a valuable intermediate in medicinal chemistry and drug discovery research . The structural motif of the aminothiazole sulfonamide is known to be of significant interest in the development of biologically active molecules. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, particularly in the exploration of inhibitors that target various enzymatic processes. Its potential research applications are broad, drawing parallels to other sulfonamide-containing compounds that have been studied for their role in modulating integrin receptor function and inflammatory responses . Proper handling procedures should be followed, and this product is intended For Research Use Only. It is not approved for human or animal consumption, or for diagnostic use. Specific storage conditions may be required, and cold-chain transportation is available to ensure product integrity .

Properties

IUPAC Name

2-amino-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h5-6,11H,1-4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFHGANHCVYVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall formation, leading to antibacterial effects. Additionally, the compound interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation, thereby exhibiting anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory properties. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, its inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts bacterial cell wall synthesis, affecting the overall metabolic balance in bacterial cells . Additionally, the compound may influence other metabolic pathways, contributing to its diverse biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its effects . Understanding the transport mechanisms can aid in optimizing its delivery and bioavailability.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with signaling proteins . The subcellular localization can impact the compound’s efficacy and specificity in therapeutic applications.

Biological Activity

2-Amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide, a thiazole derivative, has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This compound exhibits a unique combination of functional groups that enhance its solubility and bioavailability, making it a promising candidate for drug development.

PropertyValue
Molecular FormulaC9H15N3O3S2
Molecular Weight277.4 g/mol
IUPAC Name2-amino-4-methyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-sulfonamide
InChIInChI=1S/C9H15N3O3S2/c1-6-8(16-9(10)12-6)17(13,14)11-5-7-3-2-4-15-7/h7,11H,2-5H2,1H3,(H2,10,12)
InChI KeyVVMGQQAAHMOVDE-UHFFFAOYSA-N
Canonical SMILESCC1=C(SC(=N1)N)S(=O)(=O)NCC2CCCO2

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is known to inhibit the activity of enzymes essential for microbial survival, leading to their death. Additionally, it may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains and fungi:

  • Bacterial Activity :
    • Exhibits strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to standard antibiotics.
  • Fungal Activity :
    • Shows antifungal properties against strains such as Aspergillus niger and Candida albicans, with MIC values indicating effectiveness that surpasses traditional antifungals like fluconazole.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound showed an MIC of 32.6 μg/mL against E. coli, outperforming itraconazole (MIC = 47.5 μg/mL). This highlights its potential as a lead compound in developing new antibiotics .

Study 2: Anticancer Properties

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., HT-29, MDA-MB-231). The results indicated significant inhibition of cell viability under both normoxic and hypoxic conditions, suggesting its potential as an anticancer agent .

Study 3: Enzyme Inhibition

Research on saccharide-modified thiadiazole sulfonamide derivatives demonstrated that compounds related to 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole exhibited high inhibitory activity against carbonic anhydrases II and IX, which are implicated in tumor growth .

Scientific Research Applications

Scientific Research Applications

  • Inhibitor Development:
    • A series of saccharide-modified thiadiazole sulfonamide derivatives, including compounds related to 2-Amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide, have been designed and synthesized as potential inhibitors of carbonic anhydrases (CAs) .
    • These derivatives were evaluated for their inhibitory activity against hCA II, hCA IX, and XII isoforms by monitoring the hydrolysis of 4-nitrophenyl acetate (4-NPA) .
  • Cancer Research:
    • The impact of saccharide-modified thiadiazole sulfonamides on the viability of HT-29, MDA-MB-231, and MG-63 human cancer cell lines has been examined under both normoxic and hypoxic conditions .
    • These compounds have demonstrated certain inhibitory effects on cell viability and the ability to raise the pH of the tumor cell microenvironment, suggesting potential research prospects for developing CA IX inhibitors .
  • Synthesis and Modification:
    • The "tail approach" has been used to synthesize saccharide-modified thiadiazole sulfonamide derivatives . This involves a convergent strategy that combines saccharide fragments with small molecule fragments .
    • Glucose has been used as the starting material in the synthesis of saccharide fragments .

Comparison with Similar Compounds

Key Observations :

  • Nitro vs. Sulfonamide Groups: The nitro group (e.g., in 2-amino-5-nitrothiazole) increases electrophilicity and redox activity, whereas the sulfonamide group in the target compound may enhance hydrogen-bonding and solubility in aqueous media .
  • THF-Methyl vs.

Physicochemical Properties

Evidence from ultrasonic studies on 2-amino-5-nitrothiazole in DMSO-water mixtures (70:30 v/v) highlights the role of heteroatoms in solute-solvent interactions. Key parameters include:

  • Adiabatic compressibility : Decreases with concentration, indicating strong intermolecular interactions.
  • Apparent molar volume : Correlates with solute hydration .
    Comparison : The sulfonamide group in the target compound may exhibit similar hydration trends but with higher solubility due to the polar -SO₂NH₂ group.

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically involves:

  • Formation of the thiazole ring structure with appropriate substitutions.
  • Introduction of the sulfonamide group at the 5-position of the thiazole.
  • Attachment of the tetrahydrofuran-2-ylmethyl substituent to the nitrogen atom of the sulfonamide.

The synthetic route is often designed to optimize yield, purity, and scalability, using commercially available or easily synthesized intermediates.

Preparation of the Thiazole Core

2.1. Bromination and Cyclization Approach

A common method for synthesizing 2-amino-4-methylthiazole derivatives involves a one-pot bromination and cyclization reaction using acetoacetate and N-bromosuccinimide (NBS) in a mixed solvent system of water and tetrahydrofuran (THF). This is followed by reaction with N-substituted thiourea derivatives to form 2-substituted amino-4-methylthiazole salts, which upon basification with ammonia yield the desired thiazole derivatives.

  • Reaction conditions: Heating under water bath, use of NBS as brominating agent, THF as co-solvent.
  • Advantages: Simplifies the bromination and cyclization steps into a one-pot reaction, improving efficiency and product purity.
  • Reference: CN102079732B patent describes this method for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, which is closely related to the target compound’s thiazole core.

Sulfonamide Formation

3.1. Sulfonylation of Amino-Thiazole

The sulfonamide group at the 5-position is introduced by reacting an amino-thiazole intermediate with a sulfonyl chloride derivative under mild conditions.

  • Typical reagents: Sulfonyl chlorides or activated sulfonyl derivatives.
  • Bases used: Triethylamine, N-methylmorpholine, or other mild organic bases.
  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
  • Temperature: Ambient to 50°C.
  • Reaction time: 1 to 24 hours depending on substrate and conditions.
  • Reference: WO2009124962A2 patent outlines sulfonamide formation via reaction of amines with sulfonyl chlorides in the presence of bases in suitable solvents.

Analytical Data and Purification

  • Purification: Typically involves solvent extraction, silica gel chromatography, and acid-base washings.
  • Characterization: NMR (1H, 13C), HRMS, and melting point determination are standard.
  • Yields: Vary depending on scale and exact substituents but generally range from moderate to high (50-90%).

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Bromination and cyclization Acetoacetate, NBS, water/THF, heat Formation of 2-amino-4-methylthiazole core
2 Sulfonylation Sulfonyl chloride, base (TEA), solvent (DCM/THF/DMF) Introduction of sulfonamide group at C-5
3 N-Alkylation Tetrahydrofuran-2-ylmethyl halide, base (K2CO3), DMF Attachment of tetrahydrofuran-2-ylmethyl group
4 Purification Extraction, silica gel chromatography, acid-base wash Isolation of pure target compound

Research Findings and Optimization Notes

  • The use of antioxidants such as L-ascorbic acid during synthesis can inhibit N-oxide impurities, improving product stability.
  • One-pot bromination and cyclization reduce reaction steps, saving time and increasing yield.
  • Alkylation efficiency improves with iodide additives facilitating halide exchange.
  • Maintaining low temperatures during base addition prevents side reactions and decomposition.
  • Structural analog synthesis and SAR studies indicate that substitution patterns on the thiazole ring influence biological activity, guiding synthetic modifications.

Q & A

Q. What synthetic methodologies are commonly used to prepare thiazole-5-sulfonamide derivatives?

The synthesis typically involves cyclization of thiourea with α-haloketones to form the thiazole core, followed by sulfonylation using sulfonyl chlorides. For example, diazonium salts react with thiourea to generate 2-aminothiazoles, which are subsequently functionalized via alkylation or acylation . Key steps include optimizing reaction conditions (e.g., acidic/basic media) and purification via column chromatography. Structural validation relies on NMR, IR, and HRMS .

Q. Which spectroscopic techniques are critical for characterizing 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm the thiazole ring protons (δ 6.8–7.5 ppm) and sulfonamide NH₂ groups (δ 5.5–6.2 ppm) .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • HRMS : Validates molecular ion peaks and isotopic patterns .

Q. What biological activities are associated with thiazole-sulfonamide hybrids?

These compounds exhibit antitumor, antimicrobial, and anti-inflammatory properties. For instance, thiazole sulfonamides with tetrahydrofuran substituents show selective cytotoxicity against melanoma and breast cancer cell lines (IC₅₀: 1–10 μM) . Activity correlates with substituent electronegativity and spatial orientation of the sulfonamide group .

Advanced Research Questions

Q. How can conflicting data on antitumor activity across cell lines be resolved?

Discrepancies may arise from cell line-specific expression of target proteins (e.g., carbonic anhydrase IX) or variations in assay protocols. To address this:

  • Standardize assays using identical cell passage numbers and incubation times.
  • Validate hits via orthogonal methods (e.g., xenograft models or 3D spheroid cultures) .
  • Perform structure-activity relationship (SAR) studies to isolate pharmacophore contributions .

Q. What strategies improve the solubility and bioavailability of thiazole-5-sulfonamides?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide NH₂ .
  • Co-crystallization : Use co-solvents like PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Structural Modifications : Replace hydrophobic tetrahydrofuran with polar morpholine or piperazine rings .

Q. How can reaction yields be optimized during the alkylation of the tetrahydrofuran-methyl group?

Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of alkylating agent to thiazole intermediate to minimize side reactions .

Q. What analytical methods resolve contradictions in stability studies of sulfonamide derivatives?

  • HPLC-PDA : Detects degradation products under accelerated stability conditions (40°C/75% RH) .
  • DSC/TGA : Identifies thermal decomposition profiles and polymorphic transitions .
  • LC-MS/MS : Monitors hydrolytic cleavage of the sulfonamide bond in simulated gastric fluid (pH 1.2) .

Methodological Considerations

Q. How to design SAR studies for thiazole-5-sulfonamide antitumor agents?

  • Core Modifications : Replace the thiazole ring with oxazole or triazole to assess ring electronegativity effects .
  • Substituent Variation : Systematically alter the tetrahydrofuran moiety (e.g., replace with pyran or cyclohexanol) to evaluate steric effects .
  • Bioisosterism : Substitute sulfonamide with carboxamide or phosphonamide groups to modulate target affinity .

Q. What computational tools predict binding modes of sulfonamide derivatives to biological targets?

  • Molecular Docking (AutoDock Vina) : Models interactions with carbonic anhydrase IX active sites (PDB: 3IAI) .
  • MD Simulations (GROMACS) : Assesss stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Utilize descriptors like LogP and polar surface area to correlate physicochemical properties with activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide
Reactant of Route 2
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide

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